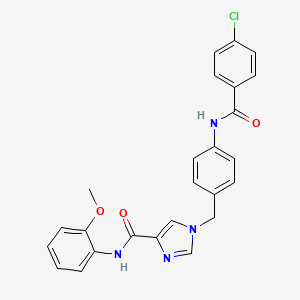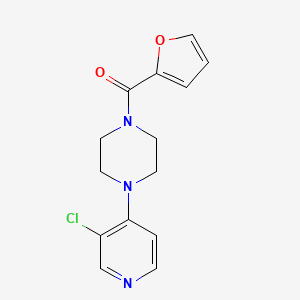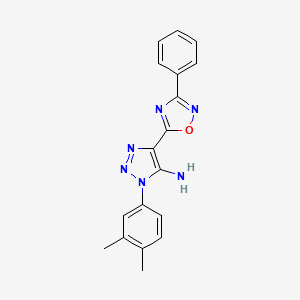
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. CB-839 has gained significant attention in the scientific community due to its potential as an anti-cancer drug, as well as its use in studying the role of glutamine metabolism in various physiological processes.
Mécanisme D'action
As mentioned earlier, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide inhibits glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides the carbon and nitrogen needed for the synthesis of nucleotides, amino acids, and other molecules required for cell growth and division. By inhibiting glutaminase, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide deprives cancer cells of this important nutrient, leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to have other physiological effects. For example, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to reduce inflammation in models of colitis and arthritis. 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to improve insulin sensitivity in models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is its specificity for glutaminase, which reduces the likelihood of off-target effects. However, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has relatively poor solubility, which can make it difficult to use in some experiments. Additionally, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide. One area of interest is the use of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide in combination with other therapies, such as immune checkpoint inhibitors or targeted therapies. Another area of interest is the use of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide in other disease contexts, such as neurodegenerative diseases or metabolic disorders. Finally, there is interest in developing more potent and selective glutaminase inhibitors that could have even greater therapeutic potential than 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide.
Méthodes De Synthèse
The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with 4-aminobenzyl alcohol to form 4-(4-chlorobenzyl)benzyl alcohol. This compound is then reacted with 2-methoxyphenyl isocyanate to form 4-(4-chlorobenzamido)benzyl alcohol. The final step involves the reaction of this compound with imidazole-4-carboxylic acid to form 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide.
Applications De Recherche Scientifique
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other therapies. 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-33-23-5-3-2-4-21(23)29-25(32)22-15-30(16-27-22)14-17-6-12-20(13-7-17)28-24(31)18-8-10-19(26)11-9-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPMVWQZAAMBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)
![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)
![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)


![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)
![3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628188.png)
![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)